Pregn-11-ene-3,20-dione, also known as 5β-Pregn-11-ene-3,20-dione, is a steroid compound that plays a significant role in biological and synthetic chemistry. This compound is derived from the pregnane family of steroids and is characterized by its specific structural features, which include a double bond at the 11-position and ketone groups at the 3 and 20 positions. The compound is notable for its biological activity, particularly in relation to steroid hormone synthesis and metabolism.
Pregn-11-ene-3,20-dione can be sourced from various natural products and synthesized through chemical reactions involving steroid precursors. It is often obtained from the oxidation of pregnane derivatives, utilizing oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions.
This compound is classified within the broader category of steroids, specifically as a pregnane derivative. It exhibits unique properties that distinguish it from other steroids, particularly due to its stereochemistry and functional groups.
The synthesis of Pregn-11-ene-3,20-dione typically involves several key methods:
The reaction conditions for synthesizing Pregn-11-ene-3,20-dione typically require careful control of temperature and pH levels to optimize yield and minimize by-products. Reaction monitoring can be performed using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm product formation .
Pregn-11-ene-3,20-dione has a complex molecular structure characterized by:
The InChI Key for Pregn-11-ene-3,20-dione is ZQTJQOPWOKKYDC-XWOJZHJZSA-N. Its canonical SMILES representation is CC(=O)C1CCC2C1(C=CC3C2CCC4C3(CCC(=O)C4)C)C.
Pregn-11-ene-3,20-dione undergoes several types of chemical reactions:
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions. The products formed can include hydroxylated or halogenated derivatives of Pregn-11-ene-3,20-dione.
The mechanism of action of Pregn-11-ene-3,20-dione primarily involves its interaction with steroid receptors and enzymes involved in steroid metabolism. Upon binding to these molecular targets, the compound modulates their activity, leading to significant changes in cellular processes and physiological responses. This interaction is crucial for understanding its role in hormone regulation and potential therapeutic applications.
Pregn-11-ene-3,20-dione typically exhibits the following physical properties:
The chemical properties include:
Relevant data from spectral analysis (NMR) confirms its structure through characteristic chemical shifts associated with its functional groups .
Pregn-11-ene-3,20-dione has several scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.:
CAS No.: 134029-48-4
CAS No.:
CAS No.: